5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol
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Overview
Description
5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitubercular, anticancer, and anti-inflammatory properties . The unique structure of this compound, featuring a pyrrolo[2,3-d]pyrimidine core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol involves several steps. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with different aromatic, aliphatic, cyclic, cycloaliphatic, and aryl aliphatic amines in the presence of a catalytic amount of hydrochloric acid . Industrial production methods often utilize Cu-catalyzed reactions, microwave-assisted reactions, and pyrrole-based reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like sodium hypochlorite (NaClO) and TEMPO.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve halogenated derivatives and can be facilitated by catalysts like copper iodide (CuI).
Common reagents and conditions used in these reactions include hydrochloric acid, sodium hypochlorite, and copper catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol has several scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds.
Medicine: Its anticancer properties are being explored, particularly in the development of kinase inhibitors.
Industry: It is used in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a selective inhibitor of Janus kinase 1 (JAK1), which plays a crucial role in the signaling pathways of various cytokines and growth factors . By inhibiting JAK1, the compound can modulate immune responses and exhibit anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives such as:
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its potent antitubercular activity.
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: A selective JAK1 inhibitor.
The uniqueness of 5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol lies in its specific structural features, such as the presence of difluoro and hydroxymethyl groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C11H12F2N4O3 |
---|---|
Molecular Weight |
286.23 g/mol |
IUPAC Name |
5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H12F2N4O3/c12-11(13)7(19)6(3-18)20-10(11)17-2-1-5-8(14)15-4-16-9(5)17/h1-2,4,6-7,10,18-19H,3H2,(H2,14,15,16) |
InChI Key |
KOTYZNDUFWPNCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)(F)F |
Origin of Product |
United States |
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